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molecular formula C7H2BrClF2O B3346787 4-Bromo-2,5-difluorobenzoic acid chloride CAS No. 123942-09-6

4-Bromo-2,5-difluorobenzoic acid chloride

Cat. No. B3346787
M. Wt: 255.44 g/mol
InChI Key: OHDBFYOULUGQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075319

Procedure details

A total of 2075 g (8.79 moles) of crude 4-bromo-2,5-difluorobenzoic acid from step (b) was treated with thionyl chloride (2.0 L), and the resulting slurry was slowly heated to reflux (90° C. internal) to obtain a solution. After removal of excess thionyl chloride, the product was collected at 85°-95° C. (oil pump, vacuum not measured), leaving a solid residue. The distillate afforded 2045 g (91%) of a liquid which was used directly in the next step.
Quantity
2075 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.S(Cl)([Cl:15])=O>>[Br:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
2075 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1F)F
Name
Quantity
2 L
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was slowly heated
CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
After removal of excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
the product was collected at 85°-95° C. (oil pump, vacuum not
CUSTOM
Type
CUSTOM
Details
leaving a solid residue

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2045 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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